Thiazolidine-3-carboximidhydrazide
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Overview
Description
Thiazolidine-3-carboximidhydrazide is a heterocyclic compound featuring a five-membered ring structure that includes both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiazolidine-3-carboximidhydrazide can be synthesized through various methods. One common approach involves the reaction of primary amines, aldehydes, and mercaptoacetic acid in a one-pot multicomponent reaction (MCR) in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of advanced catalytic systems, green chemistry approaches, and continuous flow reactors to enhance the scalability and environmental sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: Thiazolidine-3-carboximidhydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiazolidine derivatives into their corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbon or nitrogen atoms within the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Thiazolidine-3-carboximidhydrazide has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of thiazolidine-3-carboximidhydrazide involves its interaction with specific molecular targets and pathways. For instance, thiazolidine derivatives can act as inhibitors of enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . Additionally, these compounds can modulate signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Thiazolidine-3-carboximidhydrazide can be compared with other similar compounds, such as:
Thiazolidinediones: These compounds are known for their antidiabetic properties and act by activating peroxisome proliferator-activated receptors (PPARs).
Uniqueness: this compound stands out due to its unique combination of sulfur and nitrogen atoms within a five-membered ring, which imparts distinct chemical reactivity and biological activity. This makes it a versatile scaffold for the development of new therapeutic agents and industrial products .
Properties
Molecular Formula |
C4H10N4S |
---|---|
Molecular Weight |
146.22 g/mol |
IUPAC Name |
N'-amino-1,3-thiazolidine-3-carboximidamide |
InChI |
InChI=1S/C4H10N4S/c5-4(7-6)8-1-2-9-3-8/h1-3,6H2,(H2,5,7) |
InChI Key |
NMIYJCWKIVEENR-UHFFFAOYSA-N |
Isomeric SMILES |
C1CSCN1/C(=N/N)/N |
Canonical SMILES |
C1CSCN1C(=NN)N |
Origin of Product |
United States |
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